molecular formula C11H16BrNO2 B13253220 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13253220
M. Wt: 274.15 g/mol
InChI Key: FWOQPXFHGUBYHN-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone substituted with a brominated aromatic moiety. Its molecular formula is C₁₁H₁₅BrNO₂, and it has a molecular weight of 294.57 g/mol (CAS: 1594593-29-9) . The compound is structurally characterized by a 4-bromo-3-methylphenyl group linked via a methylamino bridge to the propane-diol core. This design introduces both lipophilic (bromine, methyl) and hydrophilic (diol, amino) properties, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(4-bromo-3-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H16BrNO2/c1-8-4-9(2-3-11(8)12)5-13-10(6-14)7-15/h2-4,10,13-15H,5-7H2,1H3

InChI Key

FWOQPXFHGUBYHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(CO)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol typically involves the following steps:

    Bromination: The starting material, 3-methylbenzyl alcohol, undergoes bromination using bromine (Br2) in the presence of a catalyst like iron (Fe) to form 4-bromo-3-methylbenzyl alcohol.

    Amination: The brominated product is then reacted with an amine, such as 2-amino-1,3-propanediol, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining an optimal temperature range to ensure high yield and purity.

    Catalysts: Using specific catalysts to enhance the reaction rate and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones

Biological Activity

The compound 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol , also known by its chemical formula C12H18BrN2O2C_{12}H_{18}BrN_2O_2, is a novel organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propane-1,3-diol backbone with a 4-bromo-3-methylphenylmethylamino substituent, which contributes to its biological activity. The presence of the bromine atom and the amino group allows for diverse interactions with biological macromolecules.

PropertyValue
Molecular FormulaC12H18BrN2O2C_{12}H_{18}BrN_2O_2
Molecular Weight274.15 g/mol
Structural FeaturesBromo and amino groups

Antimicrobial Activity

Research indicates that compounds similar to 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol exhibit significant antibacterial and antifungal properties. The antimicrobial activity is attributed to the ability of the compound to form hydrogen bonds with various protein targets, influencing enzyme activities and cellular signaling pathways.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The proposed mechanisms through which 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol exerts its biological effects include:

  • Enzyme Inhibition: The amino group may interact with active sites of enzymes, leading to inhibition of their activity.
  • Receptor Modulation: The compound may bind to specific receptors, altering cellular responses.
  • Cell Membrane Interaction: Its hydrophobic regions may facilitate interaction with lipid membranes, impacting membrane integrity.

Study on Antibacterial Efficacy

A study conducted on a series of bromo-substituted alkaloids demonstrated that those with similar structural features to 2-{[(4-Bromo-3-methylphenyl)methyl]amino}propane-1,3-diol exhibited potent antibacterial activity against common pathogens such as S. aureus and E. coli. The results indicated complete bacterial death within eight hours at specific concentrations .

Research on Antifungal Properties

Another investigation assessed the antifungal activity of related compounds against Candida albicans and Fusarium oxysporum. The results revealed promising antifungal effects with MIC values ranging from 16.69 to 78.23 µM for C. albicans, indicating potential therapeutic applications in treating fungal infections .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol Structural Variation: Contains both bromo and chloro substituents on the phenyl ring. Molecular Weight: 294.57 g/mol (identical to the target compound due to isosteric Cl/Br substitution) . Implications: Halogen positioning may alter electronic effects and binding affinity in biological targets.

Natural Product Derivatives

  • 2-(4-Hydroxyphenyl)propane-1,3-diol (Compound 6) Source: Isolated from Taxus cuspidata (Japanese yew) . Differences: Lacks the bromo-methyl and amino groups; instead, it has a simple 4-hydroxyphenyl substituent. Bioactivity: Not directly reported, but related phenylpropanoids exhibit antioxidant properties .
  • 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (Compound 7)

    • Modification : Methoxy and hydroxyl groups on the phenyl ring enhance polarity.
    • Natural Occurrence : First isolation from Taxus species .

Stereoisomeric Pairs from Hydnocarpus anthelminthica

  • threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (Compound 2)
  • Bioactivity: No cytotoxicity observed in MTT assays .

Amino-Substituted Derivatives

  • CAS: 1224709-17-4; molecular formula C₁₀H₁₅NO₃ .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
Target Compound C₁₁H₁₅BrNO₂ 294.57 4-Bromo-3-methylphenyl, amino Synthetic (PD-1/PD-L1 research)
Compound 8i C₂₇H₂₇ClN₂O₅ 507.96 Biphenyl, chloro, methoxy, benzo-dioxane Synthetic (Immunotherapy)
2-(4-Hydroxyphenyl)propane-1,3-diol C₉H₁₂O₃ 168.19 4-Hydroxyphenyl Natural (Taxus cuspidata)
threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol C₁₇H₂₀O₆ 320.34 Bis-aryl, methoxy, hydroxyl Natural (Hydnocarpus)
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol C₁₀H₁₅NO₃ 197.23 4-Amino-3-methoxyphenyl Synthetic

Key Findings and Implications

Structural Diversity: The propane-1,3-diol core accommodates diverse substituents, enabling tuning of physicochemical properties (e.g., lipophilicity via halogens, polarity via hydroxyl/amino groups).

Synthetic vs. Natural: Synthetic analogs (e.g., PD-1/PD-L1 inhibitors) prioritize functional groups for target binding, while natural derivatives often lack nitrogenous modifications .

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